2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one
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Overview
Description
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure through a series of condensation reactions.
Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The reaction conditions are optimized to minimize waste and maximize yield, often involving high-pressure and high-temperature environments.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride result in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Scientific Research Applications
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of advanced materials and as an additive in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one involves its interaction with specific molecular targets and pathways. It binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as CID 165007 and CID 165008.
Uniqueness: this compound stands out due to its higher stability, greater reactivity under specific conditions, and broader range of applications.
Properties
IUPAC Name |
2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-DZSWIPIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=NC(=NC2=O)N)N1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C2C(=NC(=NC2=O)N)N1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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